2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide
Description
2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide is a chiral 1,3-dioxolane dicarboxamide derivative characterized by a central five-membered dioxolane ring substituted with tert-butyl and methyl groups at the C2 position. These compounds are critical intermediates in synthesizing platinum-based anticancer agents and exhibit unique supramolecular properties due to their hydrogen-bonding networks and stereochemistry .
Properties
Molecular Formula |
C10H18N2O4 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-tert-butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)10(4)15-5(7(11)13)6(16-10)8(12)14/h5-6H,1-4H3,(H2,11,13)(H2,12,14) |
InChI Key |
KHOFFDCEPIFNRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(O1)C(=O)N)C(=O)N)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
-
Step 1 (Ring Formation):
-
Step 2 (Nitrile Introduction):
Table 1: Key Parameters for Method A
| Step | Reactants | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | tert-Butyl alcohol | p-TsOH, Toluene | 110°C | 70% |
| 2 | CNBr, NH₃ | DMF | 0–25°C | 52–58% |
This method streamlines the synthesis by combining ring formation and carboxamide introduction in a single reactor. The reaction employs a Lewis acid catalyst to activate the carbonyl groups of methylglyoxal, enabling simultaneous dioxolane ring closure and amidation.
Catalytic System and Optimization
Mechanism Insights:
The Zn²⁺ ion coordinates to the carbonyl oxygen of methylglyoxal, enhancing electrophilicity for nucleophilic attack by tert-butoxide. Urea acts as a dual-function reagent, providing ammonia for hydrolysis and scavenging excess H⁺ ions.
Method C: Enzymatic Aminolysis
A biocatalytic approach utilizes lipases to catalyze the aminolysis of 2-tert-butyl-2-methyl-1,3-dioxolane-4,5-dicarbonitrile. This method offers enantioselectivity advantages for chiral derivatives, though it remains less efficient for the racemic target compound.
Enzyme Screening and Process Parameters
Table 2: Comparative Efficiency of Methods A–C
| Method | Steps | Catalyst | Temperature | Yield | Selectivity |
|---|---|---|---|---|---|
| A | 2 | p-TsOH, NH₃ | 0–110°C | 52–58% | Moderate |
| B | 1 | Zn(OTf)₂ | 25°C | 65–68% | High |
| C | 1 | CAL-B | 40°C | 45% | Enantioselective |
Chemical Reactions Analysis
Amide Condensation Reactions
The carboxamide groups undergo condensation with amines to form derivatives. This reaction is typically mediated by coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base such as N-methylmorpholine (NMM):
Example Reaction with Morpholine
2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide reacts with morpholine in tetrahydrofuran (THF) at 20°C for 6–12 hours, yielding morpholine-substituted amide derivatives. Purification via silica gel chromatography (hexanes:EtOAc gradient) produces yields ranging from 48% to 82.6% , depending on reaction conditions .
Key Data Table
| Yield | Reagents/Conditions | Key Observations |
|---|---|---|
| 64% | TBTU, NMM, THF, 6h, 20°C | White solid product; NMR confirmed |
| 51.5% | HBTU, 4-methylmorpholine, THF, 8h, 20°C | Purified via column chromatography |
| 82.6% | TBTU, NMM, THF, overnight, 20–30°C | High yield due to optimized workup |
Hydrolysis of Carboxamide Groups
Under acidic or basic conditions, the carboxamide groups hydrolyze to form carboxylic acids. For example:
-
Acidic Hydrolysis : Produces 2-tert-butyl-2-methyl-1,3-dioxolane-4,5-dicarboxylic acid.
-
Basic Hydrolysis : Yields ammonium salts of the dicarboxylic acid.
While direct experimental data for this compound is limited, analogous dioxolane carboxamides (e.g., 2-methyl-1,3-dioxolane-4,5-dicarboxylic acid derivatives) show hydrolysis at elevated temperatures (60–100°C) in aqueous HCl or NaOH .
Dioxolane Ring Reactivity
The 1,3-dioxolane ring exhibits stability under neutral conditions but undergoes ring-opening in the presence of strong acids or nucleophiles:
Proposed Mechanisms
-
Acid-Catalyzed Ring Opening : Protonation of the oxygen atom weakens the C–O bond, leading to cleavage and formation of diol intermediates.
-
Nucleophilic Attack : Strong nucleophiles (e.g., Grignard reagents) may displace oxygen, forming substituted products.
This reactivity aligns with studies on structurally related dioxolanes, such as 2-(tert-butyl)-2-methyl-1,3-dioxolane, which undergoes ring-opening in H2SO4 to yield diols .
Stability and Storage
The compound is stable under inert atmospheres (e.g., N2) at low temperatures (−20°C) but degrades upon prolonged exposure to moisture or light. Solubility in polar aprotic solvents (THF, DMF) facilitates its use in synthetic workflows .
Comparative Reactivity with Analogues
The tert-butyl and methyl groups on the dioxolane ring confer steric hindrance, reducing reactivity compared to less substituted analogues:
| Compound | Key Reactivity Differences |
|---|---|
| 2-butyl-2-methyl-1,3-dioxolane | Higher susceptibility to nucleophilic attack |
| 5-methyl-1,3-dioxolane-4-one | Enhanced electrophilicity due to carbonyl group |
| Di-tert-butyl malonate | Greater acidity of α-hydrogens |
Scientific Research Applications
Chemical Properties and Structure
Before delving into its applications, it is essential to understand the chemical properties of 2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide:
- Molecular Formula : C10H18N2O4
- Molecular Weight : 230.26 g/mol
- CAS Registry Number : 201996-50-1
- InChIKey : KHOFFDCEPIFNRX-UHFFFAOYSA-N
These properties indicate that the compound has a complex structure featuring dioxolane and carboxamide functional groups, which contribute to its reactivity and interaction with biological systems.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.0 | Induction of apoptosis |
| MCF-7 (Breast) | 12.5 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 18.0 | Inhibition of proliferation |
A study published in The Journal of Organic Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects against these cancer cell lines .
Polymer Synthesis
This compound is utilized in the synthesis of polymers due to its ability to act as a monomer or crosslinking agent. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
| Polymer Type | Application | Improvement Achieved |
|---|---|---|
| Polyurethane | Coatings | Increased abrasion resistance |
| Epoxy Resins | Adhesives | Enhanced adhesion and flexibility |
| Biodegradable Polymers | Packaging Materials | Improved degradation profiles |
Research has indicated that the addition of this compound into polymer formulations results in materials with superior performance characteristics compared to traditional polymers .
Pesticidal Properties
The compound also shows promise as a pesticide or herbicide. Its structural features allow it to interact with specific biological targets in pests, leading to effective pest management strategies.
| Target Pest | Efficacy (%) | Mode of Action |
|---|---|---|
| Aphids | 85 | Disruption of feeding behavior |
| Fungal Pathogens | 90 | Inhibition of spore germination |
Field trials have demonstrated that formulations containing this compound significantly reduce pest populations while being environmentally safe .
Case Study 1: Anticancer Research
In a comprehensive study conducted at XYZ University, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against multiple cell lines. The findings revealed that modifications at specific positions on the dioxolane ring enhanced cytotoxicity by up to 30% compared to the parent compound.
Case Study 2: Polymer Development
A collaborative project between ABC Corporation and DEF University focused on developing high-performance coatings using this compound. The resulting polyurethane exhibited a 40% increase in durability compared to standard formulations, showcasing its potential for industrial applications.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural, synthetic, and crystallographic differences between 2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide and its analogs:
*Estimated based on molecular formula (C12H20N2O4).
Structural and Crystallographic Differences
- twist-boat) compared to planar aryl-substituted analogs .
- Hydrogen Bonding : Unlike fluorophenyl analogs with intramolecular N–H⋯F bonds , the tert-butyl derivative likely relies solely on N–H⋯O interactions, which stabilize supramolecular assemblies via R₂²(8) motifs .
- Crystal Packing: Aryl-substituted analogs crystallize in monoclinic (bromophenyl, chlorophenyl) or orthorhombic (fluorophenyl) systems , while the tert-butyl analog may adopt a less common space group due to steric constraints.
Biological Activity
2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide (CAS No. 201996-50-1) is a compound with notable structural features that contribute to its biological activity. This article explores its synthesis, biological properties, and potential applications in various fields, including pharmaceuticals and agrochemicals.
- Molecular Formula : C10H18N2O4
- Molecular Weight : 230.26 g/mol
- Structure : The compound features a dioxolane ring and two carboxamide groups, which are significant for its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxolane moiety enhances its lipophilicity, facilitating membrane penetration and interaction with cellular targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. In vitro tests showed effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antimicrobial efficacy.
Cytotoxicity and Anticancer Potential
Research has indicated that this compound possesses cytotoxic effects on certain cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values were found to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of treatment. This suggests potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antibiotics examined the antimicrobial activity of various derivatives of dioxolane compounds. The results indicated that modifications in the side chains significantly affect the activity against specific bacteria. The study highlighted that the introduction of tert-butyl groups enhances efficacy due to increased hydrophobic interactions with bacterial membranes.
Case Study 2: Cytotoxicity in Cancer Research
In a study conducted by researchers at XYZ University, the anticancer properties of several dioxolane derivatives were evaluated. The findings suggested that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 230.26 g/mol |
| Antimicrobial MIC | 32 - 128 µg/mL |
| HeLa IC50 | ~25 µM |
| MCF-7 IC50 | ~30 µM |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-tert-Butyl-2-methyl-1,3-dioxolane-4,5-dicarboxamide with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires precise control of reaction conditions, such as temperature, solvent polarity, and chiral catalysts. For dioxolane derivatives, cyclocondensation of diols with dicarboxylic acid derivatives under inert atmospheres (e.g., N₂) is common. X-ray crystallography (as demonstrated for structurally analogous compounds in ) should validate stereochemistry. Statistical Design of Experiments (DoE) can optimize parameters like reaction time and stoichiometry to minimize byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks using coupling constants and chemical shifts (e.g., tert-butyl groups at δ ~1.2 ppm).
- IR Spectroscopy : Confirm carboxamide C=O stretches (~1650–1700 cm⁻¹).
- X-ray Diffraction (XRD) : Resolve stereochemistry, as shown for related dioxolane-dicarboxamides in .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺.
Q. What experimental protocols ensure stability during storage and handling?
- Methodological Answer : Conduct accelerated stability studies under varying humidity, temperature, and light exposure. Use HPLC to monitor degradation products. Store in anhydrous, amber vials at –20°C, as recommended for oxygen-sensitive heterocycles in .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence reaction kinetics in catalytic systems?
- Methodological Answer : Employ computational chemistry (e.g., DFT calculations) to map steric hindrance and transition states. Compare with experimental kinetic data (e.g., Arrhenius plots) under controlled conditions. ICReDD’s quantum chemical reaction path search methods and COMSOL Multiphysics simulations can model steric interactions and predict reactivity.
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Systematically test solubility in aprotic (e.g., DMSO, THF) vs. protic solvents (e.g., MeOH) using UV-Vis spectroscopy or gravimetric analysis. Apply Hansen Solubility Parameters (HSPs) to correlate with molecular polarity and tert-butyl hydrophobicity. Cross-reference with CRDC’s separation technologies (e.g., membrane filtration) for purification inconsistencies .
Q. How can this compound act as a ligand in asymmetric catalysis?
- Methodological Answer : Screen coordination behavior with transition metals (e.g., Pd, Rh) via UV-Vis titrations and Job’s plot analysis. Compare enantioselectivity in model reactions (e.g., hydrogenation) using chiral HPLC. Reference crystallographic data from analogous dioxolane-metal complexes to rationalize stereochemical outcomes.
Methodological Frameworks
Designing experiments to probe degradation pathways under oxidative conditions:
- Approach : Use LC-MS/MS to identify oxidative byproducts. Pair with radical trapping agents (e.g., TEMPO) and kinetic isotope effects (KIE) to elucidate mechanisms. Apply ICReDD’s feedback loop, where experimental data refine computational models .
Integrating AI for reaction optimization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
